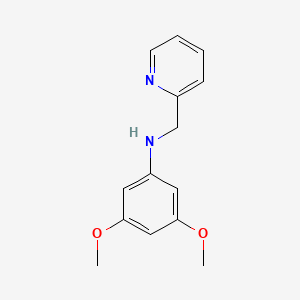
5-(2,2-Dimethyl-propionylamino)-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “5-(2,2-Dimethyl-propionylamino)-nicotinic acid” is not available in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, chemical formula, form, and more. For “5-(2,2-Dimethyl-propionylamino)-nicotinic acid”, such specific information is not available in the sources .科学的研究の応用
Herbicidal Activity
Research on nicotinic acid derivatives has shown promising applications in agriculture, particularly in the development of herbicides. A study by Chen Yu et al. (2021) explored the synthesis and herbicidal activity of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some compounds exhibited excellent herbicidal activity against certain weed species, highlighting the potential of nicotinic acid derivatives in creating new herbicides for monocotyledonous weeds Chen Yu et al., 2021.
Industrial Production
Nicotinic acid is also significant in industrial applications, particularly in the production of essential nutrients. Dawid Lisicki et al. (2022) conducted a review on ecological methods for producing nicotinic acid, focusing on green chemistry approaches to meet the demands of industrial production without burdening the environment. This research underscores the importance of developing sustainable production methods for nicotinic acid Dawid Lisicki et al., 2022.
Lipid-Lowering Effects
Nicotinic acid's role in lipid regulation has been extensively studied, with some research focusing on its mechanisms of action beyond its effects on cholesterol levels. For instance, research by S. Tunaru et al. (2003) identified the orphan G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor involved in the anti-lipolytic effects of nicotinic acid in adipose tissue. This discovery contributes to our understanding of how nicotinic acid can influence lipid metabolism and cardiovascular health S. Tunaru et al., 2003.
Anti-inflammatory and Anti-atherosclerotic Effects
Nicotinic acid's potential to inhibit atherosclerosis progression through mechanisms independent of its lipid-modifying effects has been highlighted in studies. Martina Lukasova et al. (2011) demonstrated that nicotinic acid can reduce the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, suggesting anti-inflammatory properties that may be beneficial in treating atherosclerosis and other diseases Martina Lukasova et al., 2011.
Chemical Synthesis and Molecular Studies
The versatility of nicotinic acid derivatives in chemical synthesis is evident in research aimed at developing new molecular scaffolds. Studies like the one by D. Dar'in et al. (2008) on the cyclocondensation of nicotinic acid N-oxides with diamino compounds have expanded the toolbox for synthetic chemists, enabling the creation of novel nicotinic acid-based compounds with potential applications in medicinal chemistry and beyond D. Dar'in et al., 2008.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYHNBAUXHABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640081 |
Source


|
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
879326-77-9 |
Source


|
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

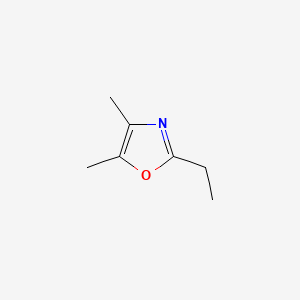
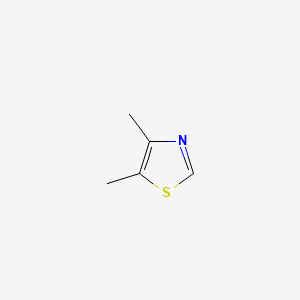
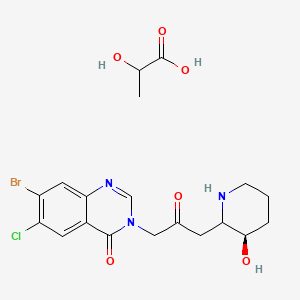
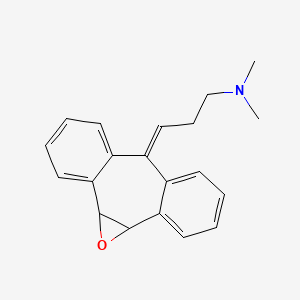





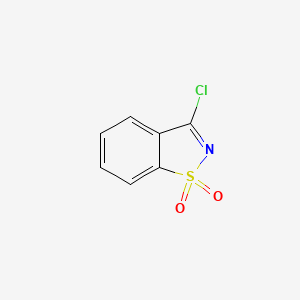

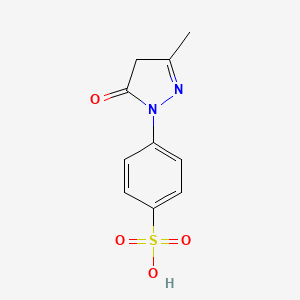
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
